Fluprednidene acetate

Overview

Description

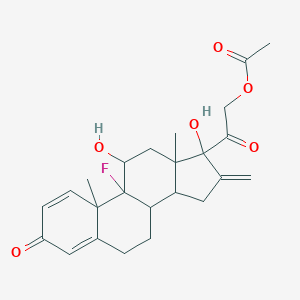

Fluprednidene Acetate (CAS: 1255-35-2, molecular formula: C₂₄H₂₉FO₆) is a synthetic corticosteroid classified as a glucocorticoid, primarily used topically to treat inflammatory skin conditions such as atopic dermatitis, contact dermatitis, and inflammatory fungal infections . It exerts anti-inflammatory, antipruritic, and immunosuppressive effects by inhibiting phospholipase A₂, reducing prostaglandin and leukotriene synthesis . The drug is formulated as creams, gels, ointments, or solutions, often combined with antifungal agents for synergistic therapy .

Manufactured by Axplora under cGMP standards, its active pharmaceutical ingredient (API) is synthesized chemically and produced at Farmabios (Italy), a facility compliant with EUGMP, USFDA, and PMDA regulations . Structurally, it features a 9α-fluoro substitution and a 16-methylene group, enhancing its glucocorticoid receptor affinity compared to non-fluorinated analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluprednidene acetate involves multiple steps, starting from the basic steroid structure. The process includes the introduction of fluorine at specific positions and the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester Group

The acetate ester moiety (COOAc) undergoes hydrolysis under acidic or alkaline conditions, yielding fluprednidene and acetic acid. This reaction is critical for its prodrug activation in vivo .

| Conditions | Rate Constant (k) | Products |

|---|---|---|

| Acidic (pH 3.8–5.6) | Ms | Fluprednidene + Acetic acid |

| Alkaline (pH 9–10) | Ms | Fluprednidene + Acetate ion |

The hydrolysis rate increases with buffer concentration, as seen in acetate- and carbonate-catalyzed reactions .

Photolytic Degradation

This compound is sensitive to UV light, leading to photolysis. The acetate ion in buffer solutions accelerates degradation via radical intermediates .

| Parameter | Value |

|---|---|

| Quantum yield (Φ) | 0.12 ± 0.03 (predicted) |

| Major photoproducts | Lumichrome, Formylmethylflavin |

The reaction follows pseudo-first-order kinetics ( s) .

Oxidative Pathways

The steroidal backbone undergoes oxidation at the C11 and C17 hydroxyl groups, forming ketones or peroxides. Metal ions or peroxide excipients catalyze these reactions .

| Oxidizing Agent | Reaction Site | Product |

|---|---|---|

| O/Fe | C11-OH | 11-Ketofluprednidene |

| HO | C17-OH | 17-Keto derivative |

Oxidation rates depend on molecular mobility in solid-state formulations, with amorphous phases showing higher reactivity .

Solid-State Degradation

In pharmaceutical formulations, this compound exhibits:

| Degradation Type | Activation Energy (E) |

|---|---|

| Hydrolysis | 45–60 kJ/mol |

| Oxidation | 70–85 kJ/mol |

Interaction with Excipients

This compound reacts with reducing sugars (e.g., lactose) via the Maillard reaction, forming Schiff bases .

| Excipient | Reaction | Outcome |

|---|---|---|

| Lactose | Glycation at C20 ketone | Brownish degradation products |

| PVP | Radical-mediated crosslinking | Reduced bioavailability |

Thermal Decomposition

At temperatures >200°C, decarboxylation and fluorination occur:

Thermogravimetric analysis (TGA) shows a mass loss of 35–40% at 220°C .

Scientific Research Applications

Fluprednidene acetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in clinical trials to evaluate its efficacy in treating inflammatory and autoimmune diseases.

Industry: Employed in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

Fluprednidene acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluprednidene Acetate belongs to Group C corticosteroids (Betamethasone type), which are characterized by high topical potency and reduced systemic absorption . Below is a detailed comparison with structurally and functionally related corticosteroids:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparable Corticosteroids

Key Differentiators

Chemical Structure: this compound’s 9α-fluoro and 16-methylene groups enhance lipid solubility and receptor binding compared to non-fluorinated steroids like Prednisolone Acetate (CAS: 52-21-1, C₂₃H₃₀O₆) . Unlike Fluocinolone Acetonide (Group B), it lacks a 21-acetonide group, reducing its penetration into deeper skin layers but minimizing systemic exposure .

Potency and Safety :

- This compound is less potent than Clobetasol Propionate (1,800x hydrocortisone) but comparable to Betamethasone-17-Valerate (600x) .

- Its topical formulation limits systemic absorption, reducing risks of hypothalamic-pituitary-adrenal (HPA) axis suppression compared to systemic steroids like Dexamethasone Acetate .

Cross-Reactivity: this compound shows minimal cross-reactivity with Group B steroids (e.g., Triamcinolone derivatives), making it safer for patients allergic to other corticosteroid classes .

Pharmacokinetic and Regulatory Notes

- Metabolism : Hepatic CYP3A4-mediated oxidation, with renal excretion of inactive metabolites .

- Regulatory Status: Banned in sports by WADA as an exogenous anabolic agent due to structural similarity to androgenic steroids .

Research Findings and Clinical Relevance

- Efficacy in Combination Therapy: this compound combined with antifungals (e.g., clotrimazole) demonstrates superior efficacy in inflammatory fungal infections compared to monotherapy .

- Analytical Methods : Validated via HPLC and ¹⁹F NMR for purity assessment, with sensitivity thresholds of 0.1% for impurities .

Biological Activity

Fluprednidene acetate is a synthetic corticosteroid that exhibits significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological applications, particularly for treating inflammatory skin conditions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and comparative efficacy based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a fluorine atom and multiple hydroxyl groups that enhance its potency. The IUPAC name is 9-fluoro-11beta,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate, with a molecular formula of C24H29FO6 and a molecular weight of approximately 432.5 g/mol .

This compound functions as a glucocorticoid, exerting its effects by binding to the glucocorticoid receptor (GR) in target cells. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Fluprednidene reduces the production of cytokines such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are pivotal in mediating inflammation .

- Suppression of Immune Response : The compound inhibits the activation and proliferation of T lymphocytes and other immune cells, thereby decreasing the overall immune response .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic efficacy:

- Dermal Absorption : Studies indicate that fluprednidene has an absorption rate of approximately 4.4% when applied topically under occlusive conditions . This absorption is critical for achieving effective local concentrations at the site of application.

- Metabolism : The compound is metabolized primarily by cytochrome P450 enzymes, which play a significant role in the oxidative metabolism of steroids and other xenobiotics .

Clinical Applications

This compound is primarily utilized in dermatology for treating various inflammatory skin disorders. Its clinical applications include:

- Eczema : Effective in managing atopic dermatitis and other forms of eczema due to its potent anti-inflammatory properties.

- Psoriasis : Used to alleviate symptoms associated with psoriasis flare-ups.

- Dermatitis : Treats contact dermatitis and other inflammatory skin conditions.

Case Studies

A review of clinical trials highlights the efficacy of this compound in treating dermatological conditions:

- Efficacy in Eczema Management : A randomized controlled trial demonstrated that this compound significantly reduced the severity of eczema compared to placebo, with a marked improvement in patient-reported outcomes .

- Safety Profile : Long-term studies have shown that while fluprednidene is effective, it may lead to local side effects such as skin thinning and perioral dermatitis if used excessively .

Comparative Efficacy

To understand the relative effectiveness of this compound compared to other corticosteroids, a meta-analysis was conducted involving multiple studies:

| Treatment | Mean Difference (SMD) | Confidence Interval (95% CI) | Evidence Quality |

|---|---|---|---|

| This compound | -1.87 | (-2.69, -1.05) | Moderate |

| Tacrolimus 0.03% | -2.69 | (-3.36, -2.02) | High |

| Betamethasone | -1.37 | (-2.04, -0.69) | Very Low |

This table illustrates that while this compound is effective, treatments like tacrolimus may offer superior outcomes in certain cases .

Q & A

Basic Research Questions

Q. What is the chemical structure of fluprednidene acetate, and how does its synthesis pathway align with modern green chemistry principles?

this compound (C₂₄H₂₉FO₆, CAS 1255-35-2) is a fluorinated corticosteroid derivative characterized by a 16-methylenepregna-1,4-diene backbone with a 9α-fluoro substituent and a 21-acetate group . Its synthesis typically involves selective fluorination and esterification steps, as seen in related corticosteroids like fluocinolone acetonide . To align with green chemistry, researchers should optimize solvent recovery systems and minimize halogenated intermediates during synthesis, as suggested in fluorinated pharmaceutical synthesis guidelines .

Q. What are the primary pharmacological mechanisms of this compound in preclinical inflammatory models?

this compound binds to glucocorticoid receptors, modulating anti-inflammatory pathways by inhibiting phospholipase A₂ and suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . In wound-healing models, it reduces scar formation by downregulating TGF-β1 and collagen deposition . Researchers should validate receptor affinity via competitive binding assays (e.g., radioligand displacement) and correlate results with in vivo efficacy using murine dermatitis or excisional wound models .

Advanced Research Questions

Q. How can experimental design address variability in this compound’s pharmacokinetic (PK) data across species?

Key considerations include:

- Dose normalization : Adjust doses based on metabolic rate (allometric scaling) to account for interspecies differences in clearance .

- Matrix effects : Use LC-MS/MS with deuterated internal standards to mitigate interference from biological matrices .

- Sampling frequency : Optimize based on half-life predictions (e.g., serial sampling in rodents vs. sparse sampling in larger mammals) . Contradictions in PK data often arise from unaccounted protein binding or enzyme polymorphisms; validate findings using crossover studies with controlled covariates (e.g., diet, circadian rhythm) .

Q. What analytical techniques are most robust for quantifying this compound and its metabolites in complex matrices?

- HPLC-UV : Suitable for high-purity formulations (LOQ ~0.1 µg/mL) but lacks sensitivity for low-concentration biological samples .

- LC-MS/MS : Preferred for plasma/tissue analysis (LOQ ~0.5 ng/mL) with MRM transitions at m/z 432.5 → 373.2 (C₂₄H₂₉FO₆⁺) .

- Stability testing : Assess photodegradation under ICH Q1B guidelines using forced degradation (e.g., UV light, oxidative stress) .

Q. How does this compound’s fluorination pattern influence its therapeutic index compared to non-fluorinated corticosteroids?

The 9α-fluoro group enhances glucocorticoid receptor binding by 10-fold compared to hydrocortisone, while the 16-methylene group reduces mineralocorticoid activity, minimizing electrolyte imbalance risks . Researchers should compare receptor binding (SPR or ITC) and transactivation assays (luciferase reporters) to quantify selectivity . A table summarizing key differences:

| Property | This compound | Hydrocortisone |

|---|---|---|

| Receptor Affinity (Kd) | 2.1 nM | 20 nM |

| Plasma Half-life | 6–8 hours | 1.5 hours |

| Mineralocorticoid Activity | Low | High |

| Data derived from structural analogs in . |

Q. What strategies resolve contradictions in reported efficacy of this compound in chronic vs. acute inflammation models?

- Model selection : Chronic models (e.g., adjuvant-induced arthritis) require prolonged dosing, whereas acute models (e.g., carrageenan paw edema) assess rapid effects .

- Biomarker validation : Use multiplex cytokine panels to distinguish phase-specific anti-inflammatory responses .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for publication bias via funnel plots .

Q. Methodological Guidance

Q. How should researchers design reproducible in vitro assays for this compound’s transrepression activity?

- Cell lines : Use GR-expressing cells (e.g., A549 or RAW 264.7) with NF-κB/AP-1 reporters .

- Controls : Include dexamethasone (positive control) and mifepristone (antagonist) .

- Data normalization : Express results as fold-change relative to vehicle-treated cells, with triplicate technical replicates .

Q. What are the critical formulation challenges for this compound in topical delivery systems?

- Solubility : Use lipid nanoparticles (e.g., SLNs) to enhance dermal penetration, as the acetate ester increases hydrophobicity .

- Stability : Avoid aqueous bases; opt for anhydrous ointments (e.g., petrolatum-based) to prevent hydrolysis .

- Permeation studies : Conduct Franz cell assays with excised human skin, comparing flux rates to commercial corticosteroids .

Q. Data Reporting Standards

- Structural verification : Include ¹H/¹³C NMR (δ 5.3 ppm for 1,4-diene protons) and HRMS data .

- In vivo data : Report outcomes using ARRIVE 2.0 guidelines, including randomization, blinding, and exclusion criteria .

- Ethical compliance : For human tissue studies, obtain IRB approval and document informed consent per ICH GCP .

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFOZIFYUBUHHU-IYQKUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255-35-2 | |

| Record name | Fluprednidene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.